7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
The compound 7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a triazolopyrimidine core, which is fused with various functional groups, contributing to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including inflammation, oxygen sensing, and signal transduction.
Mode of Action
Generally, drugs work by binding to a receptor, a cellular component that the drugs bind to and produce cellular action . The drug-receptor interaction triggers a series of biochemical events leading to the drug’s therapeutic effect.
Biochemical Pathways
Compounds with similar structures have been found to influence various pathways related to inflammation, oxygen sensing, and signal transduction .
Result of Action
Similar compounds have been found to have significant effects on cell proliferation and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be achieved through a multi-step process involving the following key steps:
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Formation of the Triazolopyrimidine Core: : This step involves the cyclization of enaminonitriles with benzohydrazides under microwave irradiation. The reaction is typically carried out in a solvent such as toluene at elevated temperatures (e.g., 120°C) for a specific duration (e.g., 24 hours) to yield the triazolopyrimidine core .
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Functional Group Introduction: For instance, the benzyloxy group can be introduced by reacting the triazolopyrimidine core with benzyl bromide in the presence of a base such as potassium carbonate .
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Amide Formation: : The final step involves the formation of the carboxamide group by reacting the intermediate compound with an appropriate amine, such as 4-methylphenylamine, under suitable conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
The compound 7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including receptors and enzymes.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar core structure and exhibit diverse biological activities.
Triazolopyrazines: These compounds have a similar triazole ring fused with a different heterocycle and are known for their antibacterial activity.
Uniqueness
The uniqueness of 7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-N-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide lies in its specific functional groups and their arrangement, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
7-(3-methoxy-4-phenylmethoxyphenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O3/c1-18-9-12-22(13-10-18)32-27(34)25-19(2)31-28-29-17-30-33(28)26(25)21-11-14-23(24(15-21)35-3)36-16-20-7-5-4-6-8-20/h4-15,17,26H,16H2,1-3H3,(H,32,34)(H,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOBRSZVHGHIMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(NC3=NC=NN3C2C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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